Allyloxyaminium
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H8NO+ |
|---|---|
Molecular Weight |
74.10 g/mol |
IUPAC Name |
prop-2-enoxyazanium |
InChI |
InChI=1S/C3H8NO/c1-2-3-5-4/h2H,1,3H2,4H3/q+1 |
InChI Key |
UBGUPYJKTSMLEO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCO[NH3+] |
Origin of Product |
United States |
Synthetic Methodologies for Allyloxyaminium and Its Derivatives
Allyloxyaminium in Emulsion Polymerization Systems
Continuous Flow Synthesis Methods for this compound-Stabilized Polymeric Materials
Continuous flow synthesis offers a powerful platform for the production of polymeric materials with well-defined characteristics and enhanced safety and efficiency. acs.org While specific literature on the continuous flow synthesis of this compound-stabilized polymers is not extensively detailed, the principles of flow polymerization can be applied to this specific class of materials. acs.orgresearchgate.net The integration of an this compound-based stabilizer into a continuous flow polymerization process would likely involve its introduction as a comonomer, an initiator, or an additive to the monomer feed stream.
The advantages of employing continuous flow for this purpose include precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing the exothermic nature of many polymerization reactions. acs.org This level of control allows for the synthesis of polymers with tailored molecular weights, narrow polydispersity, and specific architectures, such as block copolymers. acs.org
Hypothetical Continuous Flow Process:
A hypothetical setup for the continuous flow synthesis of a polymer stabilized with an this compound salt could involve the following steps:
Monomer and Initiator Feed: The primary monomer and a suitable initiator are pumped from separate reservoirs and mixed in a micromixer.
Stabilizer Introduction: The this compound salt, dissolved in a compatible solvent, is introduced into the monomer/initiator stream via a separate pump and T-mixer. The flow rate would be precisely controlled to achieve the desired concentration of the stabilizer within the polymer matrix.
Polymerization Reactor: The combined stream flows through a heated tubular or microreactor where polymerization occurs. The length and temperature of the reactor are optimized to achieve the desired monomer conversion. acs.org
In-line Analysis and Purification: Downstream, in-line analytical techniques such as spectroscopy could monitor the reaction progress. Subsequent modules for purification, such as tangential flow filtration, could be integrated to remove unreacted monomers and byproducts. researchgate.net
This approach would enable the efficient and reproducible production of polymeric materials with covalently bound or physically dispersed this compound moieties, imparting specific stabilizing properties to the final material.
| Parameter | Advantage in Continuous Flow | Relevance to this compound-Stabilized Polymers |
| Temperature Control | Superior heat exchange in microreactors prevents thermal runaways. acs.org | Ensures the stability of the this compound functionality during exothermic polymerization. |
| Mixing | Rapid and efficient mixing at the microscale. | Homogeneous distribution of the this compound stabilizer throughout the polymer matrix. |
| Reproducibility | Consistent product quality from run to run. acs.org | Crucial for applications where precise stabilizer concentration is required. |
| Safety | Small reaction volumes minimize hazards associated with reactive chemicals. acs.org | Important when handling potentially reactive aminium salts and polymerization initiators. |
Strategic Derivatization of Allyloxy-Containing Precursors in Related Synthesis
The strategic derivatization of precursors containing the allyloxy group is a versatile approach for introducing diverse functionalities into molecules, including those that can be converted into this compound salts or used in polymer synthesis. ucm.es The allyl group within the allyloxy moiety serves as a reactive handle for a variety of chemical transformations.
One key strategy involves the synthesis of allyloxyamines from nitrosoarenes and allylboronates, which proceeds with high regioselectivity and stereospecificity. nih.gov This method provides a direct route to chiral allyloxyamines that can be further elaborated. nih.gov
Another important derivatization pathway is the transformation of the terminal double bond of the allyl group. For instance, osmylation can convert the allylic group into two hydroxyl groups. clockss.org This diol functionality can then serve as a starting point for the growth of dendritic structures or for attachment to other molecules. clockss.org
The synthesis of allyloxyalcohols is another valuable strategy, creating monomers that can be used to produce functionalized polymers. nih.gov These monomers can be synthesized through methods like the mono-O-allylation of diols under phase transfer catalysis, which offers a green and efficient route. nih.gov
Examples of Strategic Derivatization:
| Precursor | Reagent/Condition | Product | Application |
| Nitrosoarene | Chiral Allylboronate | Chiral Allyloxyamine | Asymmetric synthesis, building block for heterocycles. nih.gov |
| Allyloxy-functionalized Dendron | OsO₄, NMO | Diol-functionalized Dendron | Further dendritic growth, attachment of other functionalities. clockss.org |
| Butan-1,4-diol | Allyl Chloride, PTC | 4-Allyloxybutan-1-ol | Monomer for functional polymers. nih.gov |
| o-Allyloxybenzaldehyde | Radical Initiator | 3-Substituted Chroman-4-one | Synthesis of heterocyclic compounds. zenodo.org |
These derivatization strategies highlight the synthetic flexibility offered by the allyloxy group, enabling the creation of a wide range of complex molecules and functional materials. The resulting compounds, including those that can be precursors to this compound salts, have potential applications in materials science and organic synthesis.
Mechanistic Investigations of Allyloxyaminium Transformations
Allyloxyammonium as Reactive Intermediates
The generation of allyloxyammonium intermediates can be achieved through a multi-step process that begins with the activation of an unactivated alkene. researchgate.netnih.gov This process utilizes thianthrene (B1682798) as a key reagent, which is electrochemically oxidized to its radical cation (TT•+). nih.gov This radical cation then reacts with an alkene to form dicationic adducts. nih.govresearchgate.net These adducts, which can be described as allyl-thianthrenium species, are potent dielectrophiles. nih.gov
Despite their high reactivity, these dicationic adducts are stable enough to be "pooled" and subsequently reacted with a nucleophile in a separate step. morressier.comresearchgate.net The substitution of the thianthrene group by a suitable oxygen-containing amine nucleophile (e.g., a hydroxylamine (B1172632) derivative) proceeds to furnish the corresponding allyloxyammonium intermediate. This pathway is analogous to the formation of allylic amines and aziridines, where primary or secondary amines are used as nucleophiles to react with the electro-generated dicationic intermediate. researchgate.netnih.gov
The formation of allyloxyammonium intermediates is a key step within a broader strategy for the oxidative functionalization of alkenes. morressier.com Oxidative alkene functionalization is a powerful method for building molecular complexity from simple, abundant starting materials. morressier.comnih.gov However, many traditional methods require the use of oxidatively stable coupling partners, limiting their scope. researchgate.net
The strategy involving the allyl-thianthrenium precursor decouples the initial oxidative activation of the alkene from the subsequent nucleophilic attack. nih.govresearchgate.net This separation is a significant strategic advantage, as it allows for the use of a wide range of oxidatively sensitive nucleophiles that would not be compatible with direct, one-pot oxidative conditions. nih.govresearchgate.net By transforming the alkene into a stable dicationic intermediate first, the subsequent reaction to form the allyloxyammonium species can occur under non-oxidative conditions, preserving the integrity of the nucleophile and expanding the scope of accessible products. researchgate.netacs.org
Once formed, allyloxyammonium intermediates can undergo further transformations. One significant pathway is β-elimination, which leads to the formation of alkenes. libretexts.org This type of reaction involves the cleavage of a sigma (σ) bond at the position beta (β) to a departing leaving group, resulting in the creation of a new pi (π) bond. nih.gov
In the context of an allyloxyammonium species, if a hydrogen atom is present on the carbon that is beta to the oxygen atom, a base can facilitate its removal. This initiates an elimination cascade where the C-H bond breaks, a C=C double bond forms, and the C-O bond cleaves, expelling the neutral hydroxylamine derivative as a leaving group. When the substrate is appropriately structured, this elimination reaction can be a powerful method for synthesizing α,β-unsaturated carbonyl compounds. wikipedia.orgwikipedia.org The formation of the conjugated π-system of an α,β-unsaturated carbonyl provides a thermodynamic driving force for the reaction. libretexts.orgfiveable.me This process is mechanistically analogous to the well-known Selenoxide elimination, which proceeds through an intramolecular syn-elimination pathway to generate α,β-unsaturated carbonyls from their saturated precursors. wikipedia.org
Role in Oxidative Alkene Functionalization Processes
Dication Pool Strategies Involving Allyloxyammonium Intermediates
The "dication pool" strategy is an electrochemical approach that enables the coupling of unactivated alkenes with various nucleophiles. morressier.com It is inspired by cation pool electrolysis, where reactive cations are generated and accumulated in solution before being used in a subsequent reaction. researchgate.net This method has been successfully applied to the synthesis of N-alkyl aziridines and allylic amines by decoupling substrate activation from the C-N bond-forming step. nih.govmorressier.com
The core of the dication pool strategy is the electrochemical generation of a stable, yet highly electrophilic, intermediate from an alkene. nih.gov This is achieved through constant current electrolysis in a divided cell containing the alkene and thianthrene. researchgate.netresearchgate.net Anodic oxidation of thianthrene, a safe and inexpensive reagent, generates the thianthrene radical cation (TT•+). researchgate.netnih.gov This species is a potent oxidant that reacts with the alkene to form a dicationic adduct. nih.gov This process effectively transforms the nucleophilic alkene into a potent dielectrophile. nih.gov The resulting dicationic thianthrenium salts can be accumulated or "pooled" in the reaction vessel. researchgate.netresearchgate.net
The table below summarizes the key components and conditions for this electrochemical process.
| Component/Parameter | Role/Description | Source(s) |
| Alkene | The starting substrate to be functionalized. | researchgate.netnih.gov |
| Thianthrene (TT) | A redox mediator that is anodically oxidized to activate the alkene. | researchgate.netnih.gov |
| Electrolysis | Provides the oxidative force to generate the thianthrene radical cation. | nih.govresearchgate.net |
| Divided Cell | Separates the anode and cathode compartments to prevent undesired reactions. | researchgate.net |
| Solvent/Electrolyte | Provides a medium for the reaction and ensures conductivity. | nih.gov |
| Product | A metastable dicationic adduct of the alkene and thianthrene. | nih.govresearchgate.net |
A primary strategic advantage of the dication pool method is the temporal and operational separation of the oxidative alkene activation from the nucleophilic substitution step. nih.govresearchgate.net In many synthetic transformations, the conditions required for oxidation are harsh and can degrade sensitive functional groups or the desired nucleophile itself. researchgate.net
By first converting the alkene into a stable dicationic adduct via electrolysis and pooling this intermediate, the oxidative part of the reaction is completed before the nucleophile is introduced. morressier.comresearchgate.net The subsequent reaction, where the allyloxyammonium intermediate would be formed by nucleophilic attack on the allyl-thianthrenium adduct, can then be carried out in the absence of any external oxidant or electrical current. nih.govresearchgate.net This decoupling allows for a much broader range of nucleophiles to be used, particularly those that are sensitive to oxidation. researchgate.netnih.gov This expands the synthetic utility of alkene functionalization, enabling the construction of complex allylic systems that are otherwise difficult to access. nih.govacs.org
Analysis of Stereochemical Outcomes and Z-selectivity in Allyloxyammonium-mediated Reactions
The stereochemical outcome of chemical reactions, referring to the spatial arrangement of atoms in the products, is a critical aspect of synthetic chemistry. In the context of allyloxyaminium-mediated reactions, understanding and controlling stereoselectivity, particularly Z-selectivity, is of significant interest. Z-selectivity denotes the preferential formation of the Z-isomer, where higher priority substituent groups are on the same side of a double bond.
While direct mechanistic studies on this compound are limited in the provided search results, the principles governing stereoselectivity in analogous allylic functionalization reactions offer valuable insights. The stereochemistry of the starting material often dictates the stereochemistry of the product in what is known as a stereospecific reaction. khanacademy.org For instance, in E2 elimination reactions, the anti-periplanar arrangement of the leaving group and a proton is a strict requirement that determines the geometry of the resulting alkene. youtube.com This principle of a required geometric alignment in the transition state is a key factor in determining the stereochemical outcome.
In palladium-catalyzed asymmetric allylic alkylation of 1,4-dienes, the Z/E and regioselectivities are highly dependent on the nature of the nucleophile. sci-hub.se For example, the use of azlactone nucleophiles with a palladium-chiral phosphoramidite (B1245037) catalyst leads to the formation of the thermodynamically less favored Z-isomer with high selectivity. snnu.edu.cn This suggests that the nucleophile is intimately involved in the transition state of the bond-forming step, influencing the geometry of the final product. snnu.edu.cn Computational studies have shown that the geometry and coordination pattern of the nucleophile can alter the transition states, thereby controlling the Z/E and regioselectivities. snnu.edu.cn
The formation of Z-alkenes can also be promoted by using reagents with specific electronic properties. For example, in the Horner-Wadsworth-Emmons reaction, the use of electron-withdrawing groups on the phosphonate (B1237965) reagent can lead to high Z-selectivity. diva-portal.org This is attributed to a lowering of the activation barrier for the collapse of a cis-oxaphosphetane intermediate, which leads to the Z-alkene. diva-portal.org This principle could be relevant to this compound chemistry if the electronic properties of the aminium group influence the transition state geometry.
Detailed mechanistic studies, often employing techniques like DFT calculations, are crucial for elucidating the factors that control stereoselectivity. These studies can model the transition state energies for the formation of different stereoisomers and identify the key interactions that favor one outcome over another. mdpi.comrsc.org
Table 1: Factors Influencing Z-selectivity in Allylic Functionalization Reactions
| Factor | Description | Example |
| Nucleophile Structure | The steric and electronic properties of the nucleophile can influence the transition state geometry, favoring the formation of the Z-isomer. sci-hub.sesnnu.edu.cn | Azlactones in Pd-catalyzed allylic alkylation promote Z-selectivity. snnu.edu.cn |
| Catalyst System | The choice of metal and ligand can create a specific chiral environment that directs the stereochemical outcome. snnu.edu.cn | Palladium-chiral phosphoramidite catalysts are effective for Z-selective allylic alkylation. snnu.edu.cn |
| Substrate Control | The inherent stereochemistry of the starting material can directly determine the stereochemistry of the product in stereospecific reactions. khanacademy.org | The stereochemistry of the starting alkene influences the product in dihydroxylation and halogenation reactions. |
| Electronic Effects | Electron-withdrawing groups on reagents can lower the activation energy for pathways leading to the Z-isomer. diva-portal.org | Fluorinated phosphonate reagents in the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction. diva-portal.org |
Broader Allylic Functionalization Mechanisms Relevant to this compound Chemistry
The mechanism of a chemical reaction describes the detailed step-by-step process of how reactants are converted into products. In transition metal-catalyzed allylic functionalization reactions, two primary mechanistic pathways are often considered: inner-sphere and outer-sphere mechanisms. The distinction between these pathways lies in how the nucleophile interacts with the metal-allyl intermediate.
In an inner-sphere mechanism , the nucleophile first coordinates directly to the metal center before attacking the allyl group. This means that bonds are broken and formed within the coordination sphere of the metal. davuniversity.org This pathway is common in many transition-metal catalyzed allylic substitution reactions and often involves a reductive elimination step from a metal complex containing both the allyl group and the nucleophile. acs.org For an inner-sphere mechanism to operate, at least one of the reacting complexes must be labile, meaning it can readily exchange ligands to allow for the formation of a bridged intermediate. davuniversity.org
Conversely, in an outer-sphere mechanism , the nucleophile attacks the allyl group directly without prior coordination to the metal center. davuniversity.orgresearchgate.net The metal-allyl complex and the nucleophile remain as separate entities, and the reaction occurs "outside" the coordination sphere of the metal. researcher.life This pathway is often favored when the metal center is coordinatively saturated or when the nucleophile is a poor ligand for the metal. researchgate.net For example, in some Ru-catalyzed hydrogen transfer reactions, the catalysis proceeds through an outer-sphere mechanism. researcher.life
The choice between an inner-sphere and an outer-sphere pathway can be influenced by several factors, including the nature of the metal, the ligands, the nucleophile, and the reaction conditions. researchgate.net For instance, in palladium-catalyzed allylic amination, the reaction with a weakly basic aromatic amine proceeds through an inner-sphere pathway, while a more basic aliphatic amine favors an outer-sphere mechanism. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for distinguishing between these pathways by comparing the calculated energy barriers for each. acs.orgresearchgate.net In some cases, experimental evidence from kinetic studies and the analysis of reaction intermediates can also provide insights into the operative mechanism. rsc.org
Table 2: Comparison of Inner-Sphere and Outer-Sphere Mechanisms
| Feature | Inner-Sphere Mechanism | Outer-Sphere Mechanism |
| Nucleophile Interaction | Nucleophile coordinates to the metal center before attack. davuniversity.org | Nucleophile attacks the allyl group directly without coordinating to the metal. davuniversity.org |
| Bond Formation | Occurs within the coordination sphere of the metal. davuniversity.org | Occurs outside the coordination sphere of the metal. researcher.life |
| Key Step | Often involves reductive elimination from a metal complex. acs.org | Direct nucleophilic attack on the metal-allyl complex. researchgate.net |
| Influencing Factors | Nature of the metal, ligands, and nucleophile's ability to coordinate. researchgate.net | Coordinative saturation of the metal center, poor ligating ability of the nucleophile. researchgate.net |
The versatility of a chemical transformation is largely determined by its scope, which includes the range of nucleophiles that can be employed and the tolerance of various functional groups within the reacting molecules. In the context of allylic functionalization, including those potentially mediated by this compound species, these factors are crucial for the synthesis of complex molecules.
A broad nucleophile scope significantly enhances the synthetic utility of a reaction. In palladium-catalyzed allylic C-H alkylation, a wide variety of carbon nucleophiles can be used, including those derived from malonates, cyanoacetates, and nitroacetates. acs.orgnih.gov Furthermore, the reaction is not limited to carbon nucleophiles; nitrogen, oxygen, and sulfur nucleophiles have also been successfully employed in palladium-catalyzed allylic substitutions, leading to the formation of allylic amines, ethers, and sulfides, respectively. acs.org The ability to incorporate tertiary nucleophiles is particularly valuable as it allows for the construction of quaternary carbon centers. acs.orgnih.gov
Functional group tolerance refers to the ability of a reaction to proceed efficiently without affecting other reactive groups present in the substrate or nucleophile. This is a key consideration in modern synthetic chemistry, as it minimizes the need for protecting group strategies, thus leading to more efficient and atom-economical syntheses. Palladium-catalyzed allylic functionalization reactions are known for their high functional group tolerance. sci-hub.se These reactions can be performed in the presence of a variety of functional groups, including esters, amides, ketones, alcohols, and various heterocyclic moieties. sci-hub.seacs.orgnih.gov For instance, allylic C-H alkylation can proceed smoothly in the presence of an enolizable ketone, demonstrating the chemoselectivity of the reaction. acs.orgnih.gov This high tolerance allows for the late-stage functionalization of complex molecules, such as natural products and pharmaceuticals. acs.orgnih.gov
The combination of a broad nucleophile scope and high functional group tolerance makes allylic functionalization a powerful tool for the rapid diversification of molecular scaffolds and the synthesis of structurally diverse libraries of compounds for biological screening. acs.orgnih.govacs.org
Table 3: Examples of Tolerated Functional Groups in Palladium-Catalyzed Allylic Functionalization
| Functional Group | Location | Reference |
| Ester | Substrate/Nucleophile | sci-hub.se |
| Amide | Substrate/Nucleophile | sci-hub.seacs.orgnih.gov |
| Ketone | Substrate/Nucleophile | acs.orgnih.gov |
| Alcoholic Hydroxyl | Substrate | sci-hub.se |
| Indole | Substrate | acs.orgnih.gov |
| Chromene | Substrate | acs.orgnih.gov |
| Sulfonyl | Nucleophile | acs.orgnih.gov |
| Nitro | Nucleophile | acs.orgnih.gov |
Computational and Theoretical Approaches to Allyloxyaminium Chemistry
Quantum Mechanical (QM) Investigations of Reaction Pathways Involving Allyloxyammonium
Quantum mechanical calculations are indispensable tools for mapping out the potential energy surfaces of chemical reactions. For a hypothetical allyloxyammonium species, QM methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed to investigate its reaction pathways.
Researchers would begin by optimizing the ground-state geometry of the allyloxyammonium cation and any relevant reactants or products. Transition state structures for potential reactions, such as- or-sigmatropic rearrangements, electrophilic additions to the allyl group, or nucleophilic attack at the nitrogen or oxygen, would be located. The vibrational frequencies of all stationary points (minima and transition states) are calculated to confirm their nature and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
Intrinsic Reaction Coordinate (IRC) calculations would then be performed to connect each transition state to its corresponding reactant and product, thereby confirming the proposed reaction pathway. This detailed mapping of the potential energy surface provides crucial insights into the feasibility and mechanism of various transformations involving the allyloxyammonium intermediate.
Modeling of Allyloxyammonium Intermediate Reactivity and Stability
The reactivity and stability of the putative allyloxyammonium intermediate would be assessed through various computational descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions would be analyzed to predict its nucleophilic and electrophilic character, respectively. A low-lying LUMO would suggest susceptibility to nucleophilic attack, while a high-energy HOMO would indicate potential for acting as a nucleophile or undergoing oxidation.
Natural Bond Orbital (NBO) analysis would be utilized to determine the charge distribution within the ion, identifying the most electron-deficient and electron-rich centers. This information is critical for predicting sites of reactivity. For instance, a significant positive charge on the nitrogen atom would suggest it as a primary electrophilic site.
The stability of the allyloxyammonium cation could be evaluated by calculating its heat of formation or by comparing its energy to that of isomeric structures or potential decomposition products. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the equation, provide a reliable method for calculating the relative stability of the target molecule.
Elucidation of Enantioinduction and Stereoselectivity in Allyloxyaminium-Mediated Processes
Should the allyloxyammonium intermediate or a catalyst involved in its formation be chiral, computational methods would be essential for understanding the origins of enantioinduction and stereoselectivity. If a reaction involving this intermediate proceeds through a chiral transition state, QM calculations can be used to model the different diastereomeric transition states leading to the various stereoisomeric products.
By comparing the energies of these competing transition state structures, the preferred reaction pathway and the major enantiomer or diastereomer can be predicted. The energy difference between the diastereomeric transition states (ΔΔG‡) is directly related to the enantiomeric excess (ee) or diastereomeric ratio (dr) of the products.
For example, in a hypothetical asymmetric amination reaction involving an allyloxyammonium species, computational models would be built to represent the approach of a nucleophile to the chiral intermediate. The steric and electronic interactions that favor one approach over the other would be analyzed in detail to explain the observed stereochemical outcome. This understanding is crucial for the rational design of more selective catalysts and reactions.
Analysis of Solvent Effects and Energetic Profiles of Transformations
The solvent environment can have a profound impact on the energetics and mechanisms of reactions involving charged species like the hypothetical allyloxyammonium cation. Computational models can account for these solvent effects using either implicit or explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and often provides a good first approximation of the bulk solvent effects on the geometries and relative energies of stationary points along the reaction coordinate.
Explicit solvent models involve including a number of individual solvent molecules in the QM calculation. While computationally more demanding, this method allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining the reaction pathway and energetics.
Advanced Characterization Methodologies for Allyloxyaminium Derived Materials and Processes
Spectroscopic Techniques for Structural Elucidation of Polymer Systems
Spectroscopy is fundamental to understanding the chemical nature of polymeric materials. By probing the interactions of electromagnetic radiation with the material, these techniques provide detailed information about elemental composition, chemical bonding, and molecular structure. wikipedia.orghoriba.com
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. usm.eduthermofisher.com The method is based on the photoelectric effect, where an X-ray beam irradiates the sample, causing the emission of core-level electrons. wikipedia.org The kinetic energy of these emitted electrons is measured, and from this, the binding energy can be calculated. The binding energy is unique to each element and is sensitive to the local chemical environment, allowing for the differentiation of various functional groups and oxidation states. wikipedia.orgcasaxps.com
For allyloxyaminium-derived polymers, XPS is invaluable for:
Confirming Elemental Composition: Verifying the presence and quantifying the relative concentrations of carbon, oxygen, and nitrogen, which are the core elements of the this compound group.
Elucidating Chemical States: The high-resolution spectra of the C 1s, O 1s, and N 1s regions can be deconvoluted to identify the specific bonding environments. For example, the C 1s spectrum can distinguish between C-C/C-H bonds, C-O bonds, and C=C bonds characteristic of the allyl group. The N 1s spectrum is crucial for confirming the cationic aminium state (N+), and the O 1s spectrum clarifies the C-O-N linkage. casaxps.com
Analyzing Surface Modification: Investigating the efficacy of surface treatments or the surface segregation of the this compound moiety in polymer blends. thermofisher.com
Table 1: Representative XPS Binding Energies for an this compound Functional Group
| Element (Core Level) | Chemical Bond | Expected Binding Energy (eV) | Information Provided |
|---|---|---|---|
| C 1s | C-C, C-H | ~284.8 | Aliphatic/Aromatic backbone |
| C 1s | C=C (allyl) | ~285.5 | Presence of allyl functionality |
| C 1s | C-O | ~286.5 | Allyl ether linkage |
| O 1s | C-O-N | ~532.8 | Core allyloxy structure |
Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides a detailed chemical fingerprint of a material. horiba.com It relies on the inelastic scattering of monochromatic light, usually from a laser. nih.gov When the laser light interacts with the molecules of the sample, it can excite vibrational modes, resulting in a shift in the energy of the scattered photons. This energy shift, known as the Raman shift, corresponds to specific vibrational frequencies of chemical bonds within the molecule, such as stretching and bending modes. horiba.comdbc.wroc.pl
This technique is particularly powerful for the analysis of this compound-derived polymers due to its:
Sensitivity to Key Functional Groups: Raman spectroscopy is highly sensitive to the symmetric and non-polar bonds found in the this compound structure, especially the C=C double bond of the allyl group, which gives a strong and characteristic Raman signal.
Minimal Sample Preparation: Analysis can often be performed directly on solid or liquid samples with little to no preparation. horiba.com
Aqueous System Compatibility: Unlike infrared spectroscopy, the Raman signal from water is weak, making it an excellent tool for studying materials in aqueous environments. horiba.com
Research Findings: The Raman spectrum of an this compound-containing material would display a series of characteristic peaks. These peaks allow for unambiguous identification of the functional group and can be used to monitor polymerization reactions involving the allyl group or degradation pathways.
Table 2: Characteristic Raman Shifts for this compound Functional Groups
| Vibrational Mode | Functional Group | Typical Raman Shift (cm⁻¹) | Significance |
|---|---|---|---|
| C=C Stretch | Allyl Group | 1640 - 1650 | Confirms presence of the reactive allyl double bond |
| C-H Stretch (sp²) | Allyl Group | 3000 - 3100 | Corroborates allyl group presence |
| C-O-C Stretch | Ether Linkage | 1080 - 1150 | Structural backbone information |
| N-O Stretch | Aminoxy Group | 950 - 1050 | Identifies the core N-O linkage |
X-ray Photoelectron Spectroscopy (XPS)
Diffraction Methods for Material Structure Analysis
Diffraction techniques are essential for determining the atomic and molecular structure of crystalline materials. By analyzing the way X-rays are scattered by the crystal lattice, one can deduce detailed information about the arrangement of atoms. ucmerced.edu
High-Resolution X-ray Diffraction (HRXRD) is a specialized form of XRD that provides extremely precise information about the structural properties of nearly perfect crystalline materials, such as epitaxial thin films and superlattices. malvernpanalytical.commsesupplies.com By using highly monochromatic X-ray beams and advanced optics, HRXRD can detect minute variations in lattice spacing, strain, and crystalline perfection. msesupplies.comanton-paar.com
For this compound-derived materials, HRXRD would be the technique of choice when they are prepared as ordered or epitaxial thin films, for example in sensor or electronic applications. The primary applications include:
Determining Crystalline Quality: Assessing the degree of crystallinity and identifying the presence of defects or dislocations. malvernpanalytical.com
Measuring Layer Thickness and Composition: For multilayer structures, HRXRD can precisely determine the thickness and composition of individual layers. taylorfrancis.com
Analyzing Strain and Relaxation: Quantifying the lattice mismatch between a substrate and an epitaxially grown film of an this compound-based polymer, which is critical for device performance. msesupplies.com
Research Findings: An HRXRD analysis of a crystalline thin film of an this compound-derived polymer grown on a single-crystal substrate (e.g., silicon) would involve measuring a rocking curve around a specific Bragg reflection. The resulting data would provide a wealth of structural information.
Table 3: Illustrative HRXRD Data for a Hypothetical this compound-Polymer Thin Film
| Parameter | Measurement | Typical Value | Interpretation |
|---|---|---|---|
| Crystalline Phase | Omega-2Theta Scan | Single Peak at 2θ = 21.5° | Indicates a specific crystalline orientation |
| Lattice Mismatch | Rocking Curve Analysis | 500 arcsec | Degree of strain relative to the substrate |
| Film Thickness | Analysis of Pendellösung Fringes | 45 nm | Precise thickness of the crystalline layer |
Microscopic Techniques for Morphological and Nanostructural Characterization
Microscopy provides direct visualization of a material's structure, from the microscale down to the nanoscale. It is indispensable for understanding the physical form, phase distribution, and surface topography of polymeric materials. intertek.commdpi.com
Optical microscopy, also known as light microscopy, is a fundamental and accessible technique for examining the microstructure of materials. azooptics.com It uses visible light and a system of lenses to magnify images of a sample. mdpi.com By employing different illumination methods, such as bright-field, dark-field, and polarized light, various aspects of the material's morphology can be revealed. mdpi.commicroscopyu.com
In the context of this compound-derived materials, optical microscopy is used to:
Assess Material Homogeneity: To visualize the distribution of the this compound component within a polymer blend or composite, identifying potential aggregation or phase separation. mdpi.com
Analyze Surface Topography: To inspect the surface of films or coatings for defects, roughness, or other features that could impact performance. azooptics.com
Study Crystallization Behavior: Using a hot-stage setup, the nucleation and growth of spherulites in semi-crystalline this compound polymers can be observed in real-time. Polarized light microscopy is particularly useful here, as crystalline regions (spherulites) will appear bright (birefringent) against a dark amorphous background. microscopyu.com
Research Findings: When an this compound-based polymer is blended with another polymer, optical microscopy can be used to study the resulting morphology. For instance, if the two polymers are immiscible, distinct phase domains will be visible.
Table 4: Morphological Features of this compound Materials Observable by Optical Microscopy
| Microscopy Mode | Observable Feature | Research Insight |
|---|---|---|
| Bright-Field | Phase domains, large aggregates | Assessment of blend miscibility and component dispersion |
| Polarized Light | Spherulites, birefringence | Analysis of crystallinity and molecular orientation |
| Hot-Stage | Crystal growth/melting | Determination of crystallization kinetics and melting points |
Advanced Techniques for Polymer and Emulsion Characterization
The comprehensive evaluation of polymeric and emulsion systems, particularly those incorporating specialized surfactants like this compound derivatives, necessitates the use of advanced characterization methodologies. These techniques provide critical insights into the macroscopic properties and microscopic behaviors of these complex fluids, which are essential for optimizing formulation and performance in various applications. The characterization of these materials and processes goes beyond simple stability tests, delving into the quantitative analysis of their rheological behavior, particle size distribution, and interfacial properties.
Rheological Measurements of Emulsions
Rheology, the study of the flow and deformation of matter, is a cornerstone of emulsion characterization. The rheological properties of an emulsion, such as its viscosity and viscoelasticity, are direct indicators of its internal structure, stability, and sensory attributes. rsc.org For emulsions stabilized by this compound-based surfactants, rheological measurements can elucidate the effectiveness of the surfactant in creating a stable network and preventing droplet coalescence.
Steady shear measurements are commonly performed to determine the relationship between shear stress and shear rate, from which the emulsion's viscosity profile is derived. mdpi.com Emulsions can exhibit various behaviors, including Newtonian (viscosity is independent of shear rate), shear-thinning (pseudoplastic), or shear-thickening (dilatant). Many stable emulsions, particularly concentrated ones, exhibit shear-thinning behavior and may also possess a yield stress, which is the minimum stress required to initiate flow. mdpi.com
Oscillatory rheological tests are also crucial for probing the viscoelastic nature of emulsions. mdpi.com These tests measure the storage modulus (G') and the loss modulus (G''). G' represents the elastic (solid-like) component, indicating the energy stored during deformation, while G'' represents the viscous (liquid-like) component, indicating the energy dissipated as heat. A higher G' relative to G'' suggests a more structured, gel-like network, which is often indicative of a highly stable emulsion. indoramaventures.com
Table 1: Illustrative Rheological Data for a Model Emulsion This table presents representative data that would be sought in the rheological analysis of an this compound-stabilized emulsion. The values are for illustrative purposes.
| Shear Rate (s⁻¹) | Viscosity (Pa·s) |
| 0.1 | 10.5 |
| 1 | 5.2 |
| 10 | 1.8 |
| 100 | 0.5 |
| Angular Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 0.1 | 25 | 8 |
| 1 | 35 | 15 |
| 10 | 50 | 28 |
| 100 | 75 | 45 |
Particle Size Analysis for Emulsifier Performance Evaluation
The performance of an emulsifier, such as one based on an this compound salt, is fundamentally linked to its ability to create and maintain small, uniform droplets of the dispersed phase within the continuous phase. indoramaventures.com Particle size analysis is, therefore, a critical tool for evaluating emulsifier efficiency and predicting long-term emulsion stability. anton-paar.com Smaller droplet sizes generally lead to more stable emulsions due to the reduced rate of creaming or sedimentation. mdpi.com
Several techniques are employed for particle size analysis of emulsions:
Dynamic Light Scattering (DLS): This technique is ideal for measuring the size of sub-micron particles (typically from a few nanometers to several micrometers). anton-paar.com It works by analyzing the intensity fluctuations of laser light scattered by the Brownian motion of the droplets. DLS provides the mean hydrodynamic diameter and a polydispersity index (PDI), which indicates the broadness of the size distribution. researchgate.net
Laser Diffraction (LD): LD is suitable for a broader range of particle sizes, from the sub-micron to the millimeter scale. It measures the angular distribution of scattered light as a laser beam passes through the emulsion. wiley-vch.de This pattern is then used to calculate the particle size distribution.
Microscopy (Optical and Electron): Direct visualization through microscopy allows for the observation of droplet morphology and the detection of aggregation or flocculation. indoramaventures.com While providing valuable qualitative information, it can be less practical for obtaining statistically robust quantitative size distributions compared to DLS or LD.
A research study on acrylate (B77674) emulsions for paper strengthening identified a combination of an anionic emulsifier, allyloxyammonium oxymethyl sulfate (B86663) nonylphenol ethoxy sulfate (referred to as DNS-86), and a nonionic emulsifier as providing the most stable system. researchgate.net The evaluation of such an emulsion would involve tracking the particle size distribution over time under various storage conditions to assess its stability against coalescence and Ostwald ripening. mdpi.com
Table 2: Representative Particle Size Analysis Data for Emulsions with Varying Emulsifier Content This table illustrates the type of data generated from particle size analysis to evaluate emulsifier performance. The data is hypothetical.
| Emulsifier Concentration (%) | Mean Droplet Diameter (nm) | Polydispersity Index (PDI) |
| 0.5 | 850 | 0.45 |
| 1.0 | 420 | 0.22 |
| 2.0 | 250 | 0.15 |
| 3.0 | 230 | 0.13 |
Investigation of Interfacial Phenomena in Stabilized Systems
The stability of an emulsion is governed by the properties of the thin film formed by the emulsifier at the oil-water interface. rsc.org The investigation of interfacial phenomena provides fundamental insights into how surfactants like this compound derivatives function to stabilize emulsions. Key parameters include interfacial tension and interfacial rheology.
Interfacial Tension (IFT): A primary function of an emulsifier is to lower the IFT between the two immiscible phases, which reduces the free energy required for emulsification and helps prevent droplet coalescence. griffith.edu.au Techniques like the pendant drop or spinning drop method are used to measure IFT. rsc.org The effectiveness of a surfactant is often correlated with its ability to significantly reduce IFT at low concentrations.
Interfacial Rheology: The viscoelastic properties of the interfacial film itself can be measured using techniques such as oscillating drop or bubble tensiometry. A highly viscoelastic interfacial film provides a mechanical barrier that resists droplet deformation and coalescence. mdpi.com The interfacial dilational modulus, for instance, describes the interface's resistance to expansion and compression and is a key parameter in assessing the stability imparted by the emulsifier. mdpi.com For this compound-based surfactants, understanding these interfacial properties would be crucial for designing molecules that form robust protective layers around emulsion droplets.
Table 3: Illustrative Interfacial Properties of Surfactant Solutions This table shows example data that would be collected to characterize the interfacial activity of a surfactant. The values are for illustrative purposes.
| Surfactant Concentration (mol/L) | Interfacial Tension (mN/m) | Interfacial Dilational Modulus (mN/m) |
| 1.0E-06 | 45.2 | 5.1 |
| 1.0E-05 | 25.8 | 18.6 |
| 1.0E-04 | 10.5 | 48.2 |
| 1.0E-03 | 5.3 | 55.7 |
Applications and Advanced Materials Science of Allyloxyaminium
Paper-Strengthening Agents and Paper-Derived Materials
The demand for high-strength, durable paper products has driven research into novel chemical agents that can improve the mechanical properties of paper. Allyloxyaminium derivatives have shown considerable promise in this area, both as primary strengthening agents and in synergy with other materials like nanocellulose.
Development of Water-Based Acrylate (B77674) Paper-Strengthening Agents Utilizing this compound Derivatives
To address the need for stronger paper, particularly for applications aiming to replace plastics, water-based acrylate paper-strengthening agents have been developed. researchgate.netresearchgate.net In one approach, a stable acrylate emulsion was created using an anionic emulsifier, allyloxyammonium oxymethyl sulfate (B86663) nonylphenol ethoxy sulfate (DNS-86), in combination with a nonionic emulsifier. researchgate.netresearchgate.net This emulsion, when used as a substitute for conventional styrene-butadiene latex in the wet-end of the papermaking process, resulted in a significant improvement in paper strength. researchgate.netresearchgate.net Research has demonstrated an increase in tensile strength of 54.8% to 29.4 MPa. researchgate.netresearchgate.net
The effectiveness of these acrylate emulsions is attributed to their ability to form a network of chemical and physical bonds with the pulp fibers, essentially wrapping around them and reinforcing the paper's structure. researchgate.net The use of such water-based systems represents a move towards more environmentally friendly papermaking processes.
Synergistic Effects with Nanocellulose in Material Reinforcement
The performance of paper-strengthening agents can be further enhanced through the incorporation of nanocellulose. The addition of carboxylated cellulose (B213188) nanofibers (C-CNF) to paper treated with an acrylate emulsion containing this compound derivatives has been shown to further bolster the mechanical properties. researchgate.net This combination resulted in a tensile strength of 41.44 MPa and an elongation at break of 3.55%. researchgate.net
Nanocellulose, with its high strength and large surface area, acts as a reinforcing filler within the paper matrix. mdpi.comnih.gov The synergistic effect arises from the enhanced interfacial bonding between the cellulose fibers, the acrylate polymer, and the nanocellulose, creating a composite material with superior strength and durability. researchgate.netmdpi.com This approach highlights the potential for creating advanced paper-based materials with properties tailored for specific, demanding applications.
Role in Polymer and Latex Formulation
This compound compounds are also integral to the formulation of specialized polymers and latexes, contributing to the stability and performance of adhesives and nanoparticles.
Formulation of Acrylic Latex-Laminating Adhesives (ALLAs)
Acrylic latex-laminating adhesives (ALLAs) are utilized to join various substrates like plastic films, metal foils, and paper. researchgate.net The formulation of stable and effective ALLAs has been achieved through monomer-starved seeded semi-continuous emulsion copolymerization. researchgate.netresearchgate.net In these processes, emulsifiers play a critical role, and this compound derivatives have been employed for this purpose. For instance, the anionic emulsifier allyloxyammonium oxymethyl sulfate nonylphenol ethoxy sulfate (DNS-86) has been used to create stable acrylate emulsions for these adhesives. researchgate.netresearchgate.net These water-based adhesives offer an alternative to solvent-based systems, aligning with the demand for more environmentally benign manufacturing processes. mcpolymers.comwipo.int
Synthesis of Polystyrene Nanoparticles Using this compound-based Emulsifiers
The synthesis of polystyrene nanoparticles often relies on emulsion polymerization, where the choice of emulsifier is crucial for controlling particle size and stability. peerj.combibliotekanauki.pl this compound-based emulsifiers, such as allyloxyammonium oxymethyl sulfate nonylphenol ethoxy sulfate (DNS-86), have been successfully used in combination with nonionic emulsifiers to stabilize the emulsion during the synthesis of polymer nanoparticles. researchgate.netresearchgate.net This mixed emulsifier system has been shown to be highly effective in creating stable pre-emulsions, which is a key factor for achieving reliable and continuous synthesis of nanoparticles with a uniform size distribution. researchgate.net The ability to produce nanoparticles with controlled characteristics is essential for their application in various advanced technologies. mdpi.comnih.gov
Emerging Applications in Sustainable Chemical Technologies
The principles of sustainable chemistry encourage the development of chemical processes that are efficient, economically viable, and environmentally friendly. upv.es This includes minimizing energy and raw material consumption and reducing the risks associated with chemical production. upv.es The use of water-based systems in paper strengthening and adhesive formulations, facilitated by this compound derivatives, aligns with these goals by reducing reliance on volatile organic compounds. mcpolymers.comwipo.int
Furthermore, the development of high-performance, bio-based materials like reinforced paper can contribute to a circular economy by providing sustainable alternatives to fossil-fuel-derived plastics. harima.co.jpcsct.ac.uk Research in sustainable chemical technologies is focused on creating innovative solutions to challenges such as waste reduction and the development of renewable resources. csct.ac.ukcsct.ac.uk The unique properties of this compound compounds and their role in enhancing the performance of renewable materials like paper and nanocellulose position them as a subject of interest for future advancements in this field.
Future Directions and Research Opportunities
Development of Novel Allyloxyaminium-Based Reagents and Catalysts
The unique structure of this compound, combining a reactive allyl group with a cationic aminium center, presents intriguing possibilities for the design of novel reagents and catalysts. The development in this area could focus on leveraging the distinct properties of each component.
Future research could explore the synthesis of a variety of this compound salts with different counter-ions and substituents on the nitrogen atom. These variations would allow for the fine-tuning of steric and electronic properties, potentially leading to a new class of phase-transfer catalysts. acs.org The cationic aminium head could facilitate reactions between immiscible aqueous and organic phases, while the allyl group could be more than a passive spectator. For instance, the allyl group could be designed to participate in the catalytic cycle or to anchor the catalyst to a solid support. numberanalytics.com
Moreover, the development of chiral this compound compounds could open doors to asymmetric catalysis. The synthesis of enantiomerically pure this compound salts could lead to novel catalysts for stereoselective transformations, a highly sought-after goal in modern organic synthesis. rsc.org The proximity of the chiral center to the cationic nitrogen and the allyl group could create a unique chiral environment for catalysis.
The allyl group itself is a versatile handle for catalyst design. It can be incorporated into larger catalyst frameworks through various chemical transformations. For example, this compound-containing ligands could be synthesized and coordinated to transition metals, creating a new family of organometallic catalysts. numberanalytics.com The aminium cation could influence the electronic properties of the metal center, potentially leading to enhanced catalytic activity or novel reactivity.
| Potential Reagent/Catalyst Class | Key Features | Potential Applications |
| Phase-Transfer Catalysts | Tunable lipophilicity and steric bulk. | Synthesis of pharmaceuticals and agrochemicals in biphasic systems. |
| Asymmetric Catalysts | Chiral backbone or substituents. | Enantioselective synthesis of complex molecules. |
| Organometallic Catalysts | This compound-containing ligands. | Cross-coupling reactions, polymerization. |
| Polymer-Supported Catalysts | Immobilized via the allyl group. | Recyclable catalysts for continuous flow processes. |
Exploration of New Mechanistic Pathways and Reaction Discoveries
A fundamental understanding of the reaction mechanisms involving this compound is crucial for unlocking its full synthetic potential. The interplay between the allylic double bond and the cationic nitrogen-oxygen core could give rise to novel and unexpected chemical transformations.
A key area of investigation would be the reactivity of the allyl group in the context of the aminium cation. The electron-withdrawing nature of the cationic center could influence the reactivity of the double bond, potentially facilitating unique addition or cycloaddition reactions. For example, the this compound cation could act as a dienophile in [4+3] cycloaddition reactions to form seven-membered rings, a valuable transformation in organic synthesis. wikipedia.orgillinois.edu The mechanism of such reactions, whether concerted or stepwise, would be a subject of intense study. illinois.edursc.org
The stability and reactivity of the potential "this compound cation radical" is another exciting avenue for mechanistic exploration. ontosight.ai Photoredox catalysis or electrochemical methods could be employed to generate this transient species, which could then participate in a variety of radical-mediated transformations. Understanding the fragmentation pathways and reactivity of this radical cation could lead to the discovery of entirely new bond-forming strategies.
Furthermore, the interaction of the this compound cation with nucleophiles warrants detailed investigation. The allyl group could be susceptible to nucleophilic attack, potentially leading to substitution reactions. The regioselectivity of such attacks would be a critical aspect to study, as it would determine the synthetic utility of these reactions. The stability of the allyl cation as a potential intermediate in SN1-type reactions would also be a key factor. fiveable.me
Integration of Advanced Computational and Experimental Approaches for Predictive Chemistry
The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. For a relatively unexplored compound like this compound, this integrated approach will be instrumental in accelerating discovery and providing deep mechanistic insights.
Computational chemistry, particularly density functional theory (DFT), can be employed to predict the geometric and electronic structures of various this compound derivatives. mdpi.comresearchgate.net These calculations can provide valuable information about bond lengths, bond angles, and charge distribution, which are crucial for understanding the compound's reactivity. Furthermore, computational models can be used to estimate the stability of potential intermediates and transition states in proposed reaction mechanisms, helping to elucidate the most likely reaction pathways. mdpi.comruepinglab.com
Predictive models for properties such as pKa values can be developed using a combination of quantum mechanical calculations and quantitative structure-activity relationship (QSAR) methodologies. mdpi.com This would allow for the rational design of this compound-based reagents and catalysts with specific acid-base properties.
Experimental techniques will be essential to validate the predictions from computational studies. Advanced spectroscopic methods, such as multidimensional NMR and mass spectrometry, will be used to characterize newly synthesized this compound compounds and to identify reaction intermediates. Kinetic studies will provide crucial data on reaction rates and help to distinguish between different mechanistic possibilities. The combination of these experimental techniques with computational modeling will create a powerful feedback loop, where experimental results refine the theoretical models, and computational predictions guide future experimental work.
| Approach | Techniques | Objectives |
| Computational Chemistry | DFT, Ab initio methods, Molecular Dynamics | Predict structure, stability, and reactivity. Elucidate reaction mechanisms. |
| Predictive Modeling | QSAR, Machine Learning | Predict physical and chemical properties (e.g., pKa, solubility). |
| Experimental Validation | NMR, Mass Spectrometry, X-ray Crystallography, Kinetic Studies | Characterize new compounds. Identify intermediates. Determine reaction rates. |
Expansion into Diverse Materials Science and Green Chemistry Applications
The unique functional attributes of this compound suggest its potential for a wide range of applications in materials science and green chemistry, moving beyond its initial use as an emulsifier component.
In materials science, the allyl group serves as a versatile anchor for polymerization. Allyl-functionalized monomers can be polymerized or copolymerized to create novel materials with tailored properties. acs.orgnih.gov this compound monomers could be incorporated into polymers to introduce cationic charges, which could be beneficial for applications such as antimicrobial surfaces, gene delivery vectors, or as components of ion-exchange resins. nih.gov The ability to create cross-linked thermosets via thiol-ene click chemistry with the allyl group opens up possibilities for creating robust and potentially degradable materials from renewable resources. rsc.org
The development of this compound-based materials aligns well with the principles of green chemistry. The use of water-based systems, as demonstrated in the synthesis of paper-strengthening agents containing an allyloxyammonium derivative, is a step towards more environmentally benign processes. fiveable.meprinceton.edu Future research could focus on developing syntheses of this compound compounds that utilize renewable feedstocks and minimize waste.
Furthermore, the design of biodegradable polymers incorporating the this compound moiety is a promising area of research. By incorporating hydrolyzable linkages into the polymer backbone, materials could be designed to degrade into non-toxic components after their intended use, addressing the challenge of plastic pollution. ontosight.aiacs.org The development of such sustainable materials from a novel building block like this compound could have a significant positive impact on the environment.
Q & A
Basic: What are the recommended spectroscopic techniques for characterizing Allyloxyaminium, and how can researchers ensure reproducibility of spectral data?
Answer:
Characterization of this compound requires a combination of spectroscopic methods:
- Nuclear Magnetic Resonance (NMR): Use , , and 2D NMR (e.g., COSY, HSQC) to confirm structure and purity. Ensure deuterated solvents are fully dried to avoid signal interference .
- Infrared Spectroscopy (IR): Identify functional groups (e.g., N-O stretching) with baseline correction and proper calibration against polystyrene standards .
- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns. Calibrate instruments using certified reference compounds .
Reproducibility Measures:
- Document solvent purity, temperature, and instrument parameters (e.g., NMR frequency, MS ionization mode).
- Cross-validate results with independent synthesis batches and compare against literature data for known analogs .
Advanced: How can discrepancies in reported synthetic yields of this compound derivatives be systematically investigated?
Answer:
Discrepancies often arise from variables such as:
- Reaction Conditions: Oxygen sensitivity, moisture levels, or catalyst purity (e.g., trace metal contaminants in palladium catalysts) .
- Analytical Methods: Differences in HPLC calibration or integration thresholds for yield calculations.
Methodological Approach:
- Conduct Design of Experiments (DOE) to isolate critical factors (e.g., temperature, stoichiometry).
- Perform control experiments (e.g., under inert vs. ambient conditions) and use statistical tools (ANOVA) to quantify variance .
- Compare yields across multiple labs using standardized protocols (e.g., IUPAC-recommended procedures) .
Basic: What computational methods are appropriate for predicting this compound's reactivity?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use B3LYP/6-31G(d) as a baseline functional/basis set .
- Molecular Dynamics (MD): Simulate solvation effects and conformational stability in polar solvents (e.g., water, DMSO) .
- Validation: Benchmark computational results against experimental kinetic data (e.g., reaction rates) .
Advanced: What strategies resolve contradictions in this compound's bioactivity across studies?
Answer:
Contradictions may stem from:
- Assay Variability: Differences in cell line viability (e.g., HeLa vs. HEK293) or incubation times.
- Compound Stability: Degradation under assay conditions (e.g., pH, light exposure).
Resolution Strategies:
- Perform meta-analysis of published IC values, adjusting for assay parameters (e.g., ATP concentration in kinase assays) .
- Establish standardized protocols (e.g., NIH Clinical Collection guidelines) for dose-response curves and negative controls .
- Use stability-indicating assays (e.g., LC-MS monitoring) to track compound integrity during bioactivity tests .
Basic: How to design a kinetic study for this compound decomposition?
Answer:
Experimental Design:
- Variable Selection: Monitor decomposition rates under varying pH, temperature, and UV light exposure.
- Analytical Tools: Use UV-Vis spectroscopy (time-resolved) or HPLC to quantify degradation products .
- Data Collection: Record timepoints at regular intervals (e.g., every 10 minutes for 24 hours) .
Analysis:
- Fit data to kinetic models (e.g., first-order decay: ) and calculate activation energy via Arrhenius plots .
Advanced: What advanced spectroscopic methods can detect this compound transient intermediates?
Answer:
- Time-Resolved Spectroscopy: Use laser flash photolysis or stopped-flow techniques to capture intermediates with microsecond resolution .
- Electron Paramagnetic Resonance (EPR): Detect radical intermediates (e.g., during oxidation reactions) with spin-trapping agents like DMPO .
- Synchrotron X-ray Absorption Spectroscopy (XAS): Map electronic transitions of short-lived species at metal centers .
Basic: What are the best practices for reporting this compound's physical properties?
Answer:
- IUPAC Compliance: Use systematic nomenclature (e.g., "2-propenyloxyaminium") and report melting/boiling points with apparatus details (e.g., Buchi melting point system) .
- Purity Metrics: Include HPLC chromatograms (retention times, column type) and elemental analysis (C, H, N percentages) .
- Safety Data: Note hygroscopicity, light sensitivity, and storage conditions (-20°C under argon) .
Advanced: How to develop structure-activity relationships (SAR) for this compound derivatives?
Answer:
- Synthetic Strategy: Prepare derivatives with systematic substitutions (e.g., alkyl chain length, electron-withdrawing groups) .
- Computational Modeling: Use QSAR models (e.g., CoMFA, CoMSIA) to correlate substituent properties (logP, polar surface area) with bioactivity .
- Multivariate Analysis: Apply principal component analysis (PCA) to identify dominant structural factors in activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
